- Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters, Journal of the American Chemical Society, 2017, 139(22), 7440-7443

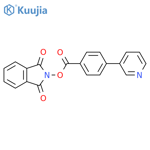

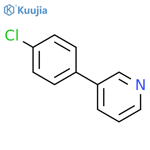

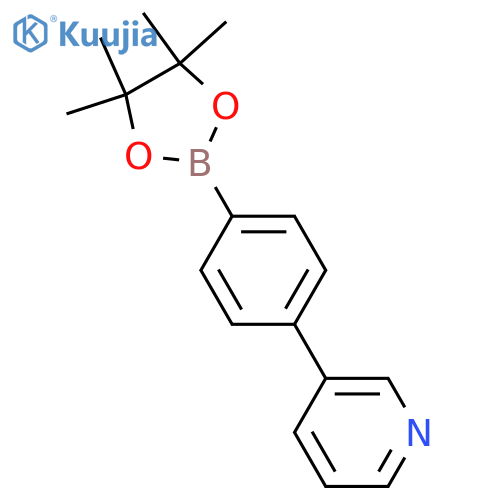

Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

929203-04-3 structure

Nom du produit:4-(3-pyridinyl)phenylboronic acid pinacol ester

Numéro CAS:929203-04-3

Le MF:C17H20BNO2

Mégawatts:281.157204627991

MDL:MFCD11973623

CID:69543

PubChem ID:57345859

4-(3-pyridinyl)phenylboronic acid pinacol ester Propriétés chimiques et physiques

Nom et identifiant

-

- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- 3-(4-Phenylboronic acid pinacol ester)pyridine

- 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 4-(3-Pyridinyl)phenylboronic acid pinacol ester

- 4-BIPHENYLCARBOXYLIC ACID

- Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- AMBA00086

- BCP22839

- AM85972

- BCP9000140

- OR360136

- ST24103

- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)

- (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER

- SY108382

- SCHEMBL13584589

- 929203-04-3

- DTXSID20720990

- AKOS015919542

- CS-W021761

- DS-1669

- MFCD11973623

- 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine

- 4-(3-pyridinyl)phenylboronic acid pinacol ester

-

- MDL: MFCD11973623

- Piscine à noyau: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3

- La clé Inchi: MMHFCEWVMQXVEV-UHFFFAOYSA-N

- Sourire: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1

Propriétés calculées

- Qualité précise: 281.15900

- Masse isotopique unique: 281.1587090 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 21

- Nombre de liaisons rotatives: 2

- Complexité: 348

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 31.4

- Poids moléculaire: 281.2

Propriétés expérimentales

- Dense: 1.09

- Le PSA: 31.35000

- Le LogP: 3.04780

4-(3-pyridinyl)phenylboronic acid pinacol ester Informations de sécurité

4-(3-pyridinyl)phenylboronic acid pinacol ester Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4-(3-pyridinyl)phenylboronic acid pinacol ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0590-1G |

4-(3-pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 95% | 1g |

¥ 382.00 | 2023-04-12 | |

| TRC | P069550-250mg |

4-(3-Pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 250mg |

$ 795.00 | 2022-06-03 | ||

| ChemScence | CS-W021761-1g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 1g |

$40.0 | 2022-04-26 | ||

| abcr | AB437621-5 g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

929203-04-3 | 95% | 5g |

€259.20 | 2023-04-23 | |

| abcr | AB437621-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

929203-04-3 | 95% | 25g |

€576.60 | 2025-02-22 | |

| Chemenu | CM137021-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 95%+ | 25g |

$576 | 2023-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-1g |

4-(3-pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 97% | 1g |

243.0CNY | 2021-08-04 | |

| ChemScence | CS-W021761-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 25g |

$552.0 | 2022-04-26 | ||

| Chemenu | CM137021-10g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 95+% | 10g |

$220 | 2021-08-05 | |

| Matrix Scientific | 090440-250mg |

4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |

929203-04-3 | 95+% | 250mg |

$662.00 | 2023-09-10 |

4-(3-pyridinyl)phenylboronic acid pinacol ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Pyridine , Cesium carbonate Solvents: Ethyl acetate ; 30 h, 35 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 100 °C

Référence

- Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs, China, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 120 °C

Référence

- Preparation of heterocyclic compounds for organic electric elements, Korea, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 80 °C

Référence

- Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies, Chemistry - A European Journal, 2017, 23(60), 15089-15097

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2.5 h, heated

Référence

- Preparation of heterocyclic compounds for organic electroluminescent device, China, , ,

Méthode de production 6

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 110 °C; 110 °C → rt

Référence

- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Référence

- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C

Référence

- Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands, Angewandte Chemie, 2021, 60(51), 26523-26527

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C

Référence

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Catalysts: Palladium

Référence

- Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C; 80 °C → rt

Référence

- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs, Organic Letters, 2008, 10(5), 941-944

Méthode de production 12

Conditions de réaction

1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: Toluene , 1,4-Dioxane ; 30 min, 20 - 23 °C

1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C

1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C

Référence

- Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them, Japan, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C

Référence

- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C

Référence

- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726

Méthode de production 15

Conditions de réaction

1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Catalysts: Palladium chloride , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine , Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ; 12 h, 120 °C

Référence

- Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation, Angewandte Chemie, 2020, 59(34), 14388-14393

Méthode de production 16

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 5 h, reflux

Référence

- Compound containing quinoxaline and pyridine groups, and organic electroluminescent device, China, , ,

Méthode de production 17

Conditions de réaction

Référence

- A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation, Nature Chemistry, 2021, 13(12), 1207-1213

4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

- 3-(4-Chlorophenyl)pyridine

- 4-(3'-Pyridyl)benzoic Acid

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(3-pyridinyl)benzoate

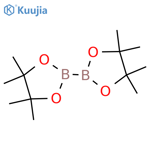

- Bis(pinacolato)diborane

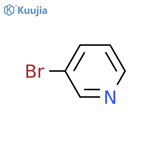

- 3-Bromopyridine

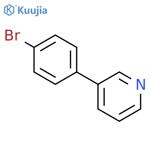

- 3-(4-Bromophenyl)pyridine

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(trimethylstannyl)phenyl]-

- (1E)-1-[4-(3-Pyridinyl)phenyl]-1-butanone O-(2,3,4,5,6-pentafluorobenzoyl)oxime

4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

4-(3-pyridinyl)phenylboronic acid pinacol ester Littérature connexe

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester) Produits connexes

- 939430-30-5(3-(3-pyridinyl)phenylboronic acid pinacol ester)

- 10428-90-7(Spiro[5.5]Undecane-3,9-Dicarboxylic Acid)

- 144486-11-3(Benzenemethanol, 2-fluoro-α-2-propen-1-yl-)

- 1270666-82-4(2-{5H,6H,7H,8H-imidazo1,2-apyrazin-7-yl}propanoic acid)

- 941969-30-8(N-(4-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 367-33-9(2-Bromo-4,4,4-Trifluorobutyric Acid Ethyl Ester)

- 921798-28-9(N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide)

- 96346-38-2(Pregna-1,4-dien-3-one, 21-(acetyloxy)-11,17,20-trihydroxy-, (11b,20R)-)

- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)

- 2227861-26-7((2R)-1-(6-chloropyridin-2-yl)propan-2-ol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester

Pureté:99%

Quantité:25g

Prix ($):310.0